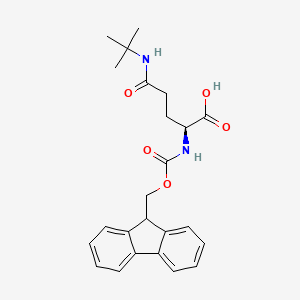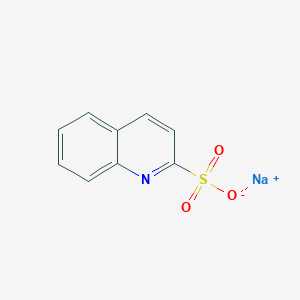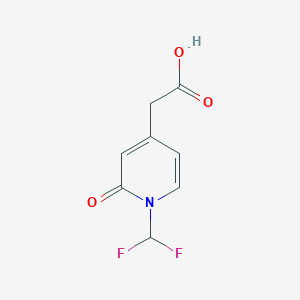
(2-Iodo-5-methoxyphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Iodo-5-methoxyphenyl)methanol is an organic compound with the molecular formula C8H9IO2 It is a derivative of phenol, where the phenyl ring is substituted with an iodine atom at the second position, a methoxy group at the fifth position, and a methanol group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodo-5-methoxyphenyl)methanol typically involves the iodination of 5-methoxyphenol followed by a reduction process. One common method is the reaction of 5-methoxyphenol with iodine and a suitable oxidizing agent to introduce the iodine atom at the second position. The resulting 2-iodo-5-methoxyphenol is then subjected to a reduction reaction using a reducing agent such as sodium borohydride to convert the phenol group to a methanol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Iodo-5-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products Formed
Oxidation: 2-Iodo-5-methoxybenzoic acid.
Reduction: 5-Methoxyphenylmethanol.
Substitution: 2-Azido-5-methoxyphenylmethanol.
Wissenschaftliche Forschungsanwendungen
(2-Iodo-5-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals
Wirkmechanismus
The mechanism of action of (2-Iodo-5-methoxyphenyl)methanol involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The methanol group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodo-5-methoxyphenol: Lacks the methanol group, making it less versatile in certain reactions.
2-Bromo-5-methoxyphenylmethanol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
2-Fluoro-5-methoxyphenylmethanol: Contains a fluorine atom, which significantly alters its chemical behavior and biological activity
Uniqueness
(2-Iodo-5-methoxyphenyl)methanol is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it a valuable compound for various synthetic and research applications, distinguishing it from its bromine and fluorine analogs.
Eigenschaften
Molekularformel |
C8H9IO2 |
|---|---|
Molekulargewicht |
264.06 g/mol |
IUPAC-Name |
(2-iodo-5-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H9IO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4,10H,5H2,1H3 |
InChI-Schlüssel |
AYLPYLQTOJCHSH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)I)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


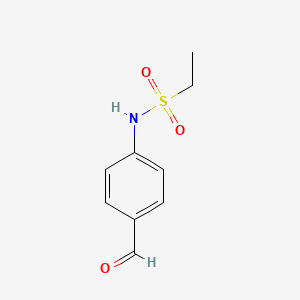
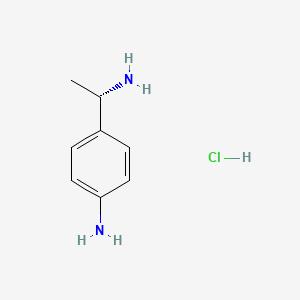

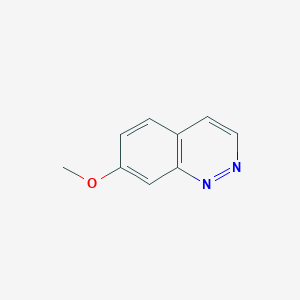
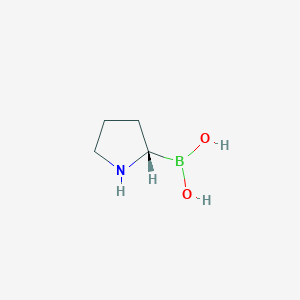
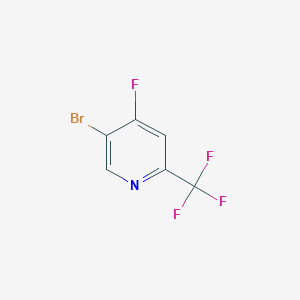
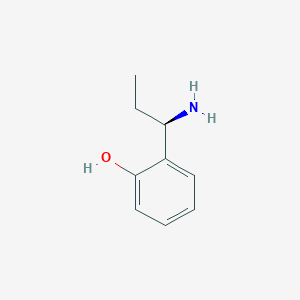
![(S)-7-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B12953635.png)
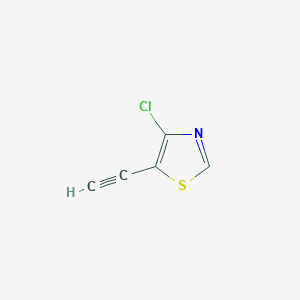
![9H-fluoren-9-ylmethyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate](/img/structure/B12953659.png)
![3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B12953670.png)
